1-[4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone is a complex organic compound that features a fused triazole-triazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone typically involves the formation of the triazole-triazine core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with nitriles can form the triazole ring, which is then fused with a triazine ring through further cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone involves its interaction with specific molecular targets. The triazole-triazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a][1,3,5]triazine: Another fused triazole-triazine compound with similar energetic properties.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its use in energetic materials and explosives.
Tris[1,2,4]triazolo[1,3,5]triazine: Utilized in materials science for its unique structural properties.
Uniqueness
1-(4-([1,2,4]Triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl)ethanone is unique due to its specific functional groups and the stability of its fused ring system. This stability makes it particularly valuable in applications requiring high energy and stability, such as in the development of new energetic materials .
Properties
CAS No. |
825633-17-8 |
---|---|
Molecular Formula |
C13H9N5O2 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[3,4-c][1,2,4]triazine-6-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C13H9N5O2/c1-8(19)9-2-4-10(5-3-9)12(20)11-6-18-7-14-16-13(18)17-15-11/h2-7H,1H3 |
InChI Key |
OLRNBGVYQNDXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)C2=CN3C=NN=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.